molecular formula C11H14ClNO2 B13457753 Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans

Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans

Cat. No.: B13457753
M. Wt: 227.69 g/mol
InChI Key: VNEAWZZOCGHOPR-UHFFFAOYSA-N
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Description

Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans is a chiral compound that has garnered attention in various fields of scientific research. This compound is known for its unique structural properties, which include a cyclobutane ring with an amino group and a phenyl group attached. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

3-amino-1-phenylcyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H

InChI Key

VNEAWZZOCGHOPR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents like ammonia or amines under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction, using benzene and a suitable alkylating agent.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid
  • Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid

Uniqueness

Rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylicacidhydrochloride,trans is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both an amino group and a phenyl group on the cyclobutane ring allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

Rac-(1R,3R)-3-amino-1-phenylcyclobutane-1-carboxylic acid hydrochloride, commonly referred to as rac-APC, is a compound of significant interest in medicinal chemistry and pharmacology due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 1570-98-5

The compound features a cyclobutane ring substituted with an amino group and a phenyl group, which contributes to its unique biological properties.

Research indicates that rac-APC may interact with various neurotransmitter systems, particularly those involving amino acid transporters. The compound has shown potential as a modulator of glutamate and GABAergic signaling pathways, which are crucial for maintaining neuronal excitability and synaptic plasticity.

Transport Mechanisms

In vitro studies have demonstrated that rac-APC is transported primarily via system L amino acid transporters, with some involvement of system ASC transporters. These transport systems are essential for the uptake of amino acids in various cell types, including cancer cells .

Antitumor Effects

One of the most notable areas of research concerning rac-APC is its antitumor activity. Studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including:

  • 9L Gliosarcoma Cells : Rac-APC demonstrated significant uptake in these cells, suggesting its potential use as a therapeutic agent in glioma treatment.
  • U87 ΔEGFR Glioblastoma Cells : The compound's ability to cross the blood-brain barrier makes it a candidate for targeting brain tumors .

Neuroprotective Effects

Preliminary studies suggest that rac-APC may possess neuroprotective properties. The modulation of glutamate signaling could help mitigate excitotoxicity, which is implicated in various neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1 Rac-APC showed increased tumor-to-brain tissue ratios in animal models, indicating effective targeting of gliomas .
Study 2 In vitro assays revealed that rac-APC reduced cell viability in prostate cancer cell lines by inducing apoptosis .
Study 3 Biodistribution studies indicated favorable pharmacokinetics with lower accumulation in non-target tissues compared to traditional agents like FDG .

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